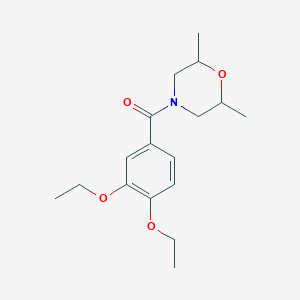
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3,4-diethoxybenzoyl group and two methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the 3,4-diethoxybenzoyl chloride: This can be achieved by reacting 3,4-diethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of 2,6-dimethylmorpholine: The 3,4-diethoxybenzoyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-dimethoxybenzoyl)-2,6-dimethylmorpholine
- 4-(3,4-dihydroxybenzoyl)-2,6-dimethylmorpholine
- 4-(3,4-dimethylbenzoyl)-2,6-dimethylmorpholine
Uniqueness
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the diethoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
IUPAC Name |
(3,4-diethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-5-20-15-8-7-14(9-16(15)21-6-2)17(19)18-10-12(3)22-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUZHKFXGTZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(OC(C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4979405.png)
![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![4-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B4979418.png)
![N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B4979423.png)
![N-[2-(benzylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4979430.png)

![1-(4-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4979445.png)
![3'-acetyl-11'-oxa-3'-azaspiro[cycloheptane-1,4'-tricyclo[6.2.1.0~1,6~]undecane]-9'-ene](/img/structure/B4979463.png)
![N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid](/img/structure/B4979464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B4979472.png)
![5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one](/img/structure/B4979474.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide](/img/structure/B4979477.png)
![N-[(3-chlorophenyl)methyl]-2-methoxybenzamide](/img/structure/B4979483.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
